molecular formula C18H28N2O2 B10843443 4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide

4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide

Cat. No.: B10843443
M. Wt: 304.4 g/mol
InChI Key: BARBHIHQBFLEIN-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide is an organic compound with a complex structure that includes a benzamide core, a dimethylamino group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide typically involves a multi-step process. One common method is the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of aluminum chloride (AlCl3) to form the acylated benzene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-[3-(dimethylamino)propanoyl]-N-hexylbenzamide

InChI

InChI=1S/C18H28N2O2/c1-4-5-6-7-13-19-18(22)16-10-8-15(9-11-16)17(21)12-14-20(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,19,22)

InChI Key

BARBHIHQBFLEIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)C(=O)CCN(C)C

Origin of Product

United States

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